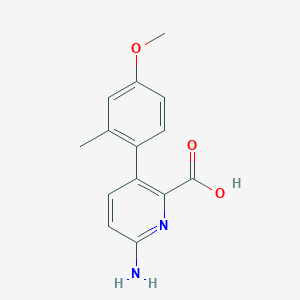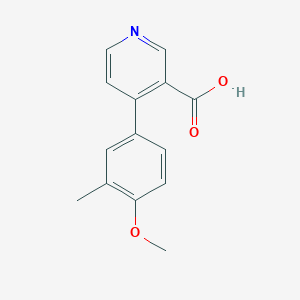
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, or 6AMMP, is an organic compound with a wide range of applications in scientific research. It is a member of the picolinic acid family, which can be found naturally in plants, animals, and bacteria. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs.
Scientific Research Applications
6AMMP has been studied for its potential applications in scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs. It has also been used to study the effects of various compounds on the human body, and to investigate the biochemical and physiological effects of various substances.
Mechanism of Action
The exact mechanism of action of 6AMMP is not yet fully understood. However, it is believed that 6AMMP acts as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 6AMMP is thought to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models.
Biochemical and Physiological Effects
6AMMP has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models. It has also been shown to have an effect on the metabolism of certain compounds, and to have an effect on the absorption of certain drugs.
Advantages and Limitations for Lab Experiments
6AMMP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, 6AMMP is a stable compound, and can be stored for long periods of time without degradation. However, 6AMMP is a relatively small molecule, and is not very soluble in water. This can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for 6AMMP research. One potential direction is to investigate the potential therapeutic uses of 6AMMP. This could include studying its effects on various diseases, such as cancer and inflammation. In addition, further research could be conducted to investigate the mechanism of action of 6AMMP, and to determine its effects on the metabolism of various compounds. Finally, further research could be conducted to explore the potential applications of 6AMMP in drug development.
Synthesis Methods
6AMMP can be synthesized in a variety of ways. One method is to react 4-methoxy-2-methylphenol with picolinic acid in the presence of an acid catalyst. This reaction produces 6AMMP as the major product, with a yield of around 95%. Other methods of synthesis involve the use of different catalysts and solvents, as well as the use of different starting materials.
properties
IUPAC Name |
6-amino-3-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(19-2)3-4-10(8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDZIXWYPYNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














